molecular formula C21H31NO8 B12294752 ALPRENOLOL_met017

ALPRENOLOL_met017

Cat. No.: B12294752
M. Wt: 425.5 g/mol
InChI Key: BALXTVIXZJOBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ALPRENOLOLmet017 is a metabolite or structurally related compound derived from alprenolol, a non-selective beta-adrenergic receptor blocker used to treat hypertension and angina. Alprenolol itself (CAS 13707-88-5) has a molecular formula of C₁₅H₂₃NO₂·HCl and a molecular weight of 285.81 g/mol, indicating that ALPRENOLOL_met017 may retain the core structure but with functional group alterations impacting pharmacokinetics or receptor binding .

Properties

Molecular Formula

C21H31NO8

Molecular Weight

425.5 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H31NO8/c1-4-7-13-8-5-6-9-15(13)28-11-14(10-22-12(2)3)29-21-18(25)16(23)17(24)19(30-21)20(26)27/h4-6,8-9,12,14,16-19,21-25H,1,7,10-11H2,2-3H3,(H,26,27)

InChI Key

BALXTVIXZJOBOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alprenolol glucuronide involves the conjugation of alprenolol with glucuronic acid. This process can be achieved through enzymatic glucuronidation using uridine 5’-diphospho-glucuronic acid (UDPGA) as a cofactor and uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes . The reaction typically occurs under mild conditions, with the enzyme catalyzing the transfer of the glucuronic acid moiety to the hydroxyl group of alprenolol .

Industrial Production Methods: Industrial production of alprenolol glucuronide may involve biocatalysis using recombinant UGT enzymes expressed in microbial hosts. This method offers high efficiency and environmental friendliness compared to traditional chemical synthesis . The process includes the fermentation of engineered microorganisms, followed by extraction and purification of the glucuronide product.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between ALPRENOLOL_met017 (inferred properties) and related beta-blockers/metabolites:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound* Not specified ~300–350 (estimated) Not available Likely hydroxylated or deuterated derivative of alprenolol
Alprenolol HCl C₁₅H₂₃NO₂·HCl 285.81 13707-88-5 Parent compound; non-selective beta-blocker
Oxprenolol-d7 C₁₅H₁₆D₇NO₃ 272.40 1189805-10-4 Deuterated form; altered metabolic stability
Atenolol Glucuronide C₂₀H₃₀N₂O₉ 442.47 PA 01 0821007 Glucuronidated metabolite; increased polarity
(S)-4-Hydroxymandelic Acid C₈H₈O₄ 168.15 PA 01 0821008 Oxidative metabolite; common in beta-blocker degradation

*Inferred properties based on metabolic pathways for alprenolol .

Pharmacokinetic and Pharmacodynamic Insights

Metabolic Stability: this compound likely undergoes hepatic metabolism similar to alprenolol, which is primarily metabolized via cytochrome P450 enzymes. In contrast, deuterated compounds like Oxprenolol-d7 exhibit prolonged half-lives due to reduced metabolic clearance . Atenolol metabolites, such as its glucuronide, demonstrate enhanced water solubility, facilitating renal excretion, whereas alprenolol metabolites may retain lipophilicity, prolonging tissue distribution .

Receptor Binding: Alprenolol’s non-selectivity for β₁/β₂ receptors contrasts with atenolol’s β₁-selectivity. This compound may retain non-selective binding but with reduced potency due to structural modifications .

Analytical Methods: High-performance liquid chromatography (HPLC) methods validated for atenolol and lercanidipine (e.g., retention time, mobile phase optimization) could be adapted for this compound quantification, though column adjustments may be needed for polar metabolites .

Research Findings

  • Synthetic Pathways: this compound may be synthesized via reductive amination or LiAlH₄ reduction, as seen in fendiline analogue preparation (e.g., sodium cyanoborohydride-mediated reactions) .
  • Toxicological Profiles: N-Nitroso derivatives (e.g., N-Nitroso Oxprenolol) highlight the importance of monitoring nitrosamine impurities in this compound synthesis to avoid carcinogenic risks .

Critical Analysis of Contradictions and Gaps

  • Structural Ambiguity: The exact structure of this compound remains undefined in the evidence, limiting direct comparisons.
  • Analytical Challenges: While HPLC methods for atenolol are well-established , this compound may require specialized detection protocols due to structural uniqueness.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.